molecular formula C23H24N8 B15193645 2,2'-(1,3-Propanediyl)bis(5-(4,5-dihydro-1H-imidazol-2-yl)-1H-benzimidazole) CAS No. 139223-26-0

2,2'-(1,3-Propanediyl)bis(5-(4,5-dihydro-1H-imidazol-2-yl)-1H-benzimidazole)

Cat. No.: B15193645
CAS No.: 139223-26-0
M. Wt: 412.5 g/mol
InChI Key: PUSQRRMRWCKSQL-UHFFFAOYSA-N
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Description

2,2’-(1,3-Propanediyl)bis(5-(4,5-dihydro-1H-imidazol-2-yl)-1H-benzimidazole) is a complex organic compound that belongs to the class of benzimidazole derivatives. This compound is characterized by its unique structure, which includes two benzimidazole rings connected by a 1,3-propanediyl linker. The presence of the imidazole moiety within the benzimidazole rings contributes to its potential biological activity and makes it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2’-(1,3-Propanediyl)bis(5-(4,5-dihydro-1H-imidazol-2-yl)-1H-benzimidazole) typically involves the following steps:

    Formation of the benzimidazole rings: This can be achieved through the condensation of o-phenylenediamine with carboxylic acids or their derivatives under acidic conditions.

    Introduction of the imidazole moiety: The imidazole rings can be introduced via cyclization reactions involving appropriate precursors such as glyoxal and ammonia.

    Linking the benzimidazole units: The final step involves the coupling of two benzimidazole units through a 1,3-propanediyl linker, which can be accomplished using reagents like 1,3-dibromopropane under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput reactors, advanced purification techniques such as chromatography, and stringent quality control measures to ensure consistency in the final product.

Chemical Reactions Analysis

Types of Reactions

2,2’-(1,3-Propanediyl)bis(5-(4,5-dihydro-1H-imidazol-2-yl)-1H-benzimidazole) can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups on the benzimidazole rings are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.

    Substitution: Nucleophiles such as halides, amines, and thiols under various conditions depending on the desired substitution.

Major Products Formed

    Oxidation: Oxidized benzimidazole derivatives.

    Reduction: Reduced benzimidazole derivatives.

    Substitution: Substituted benzimidazole derivatives with various functional groups.

Scientific Research Applications

2,2’-(1,3-Propanediyl)bis(5-(4,5-dihydro-1H-imidazol-2-yl)-1H-benzimidazole) has a wide range of applications in scientific research, including:

    Chemistry: Used as a ligand in coordination chemistry and catalysis due to its ability to form stable complexes with metal ions.

    Biology: Investigated for its potential as an antimicrobial and antifungal agent due to the presence of the imidazole moiety.

    Medicine: Explored for its potential therapeutic applications, including anticancer and antiviral activities.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 2,2’-(1,3-Propanediyl)bis(5-(4,5-dihydro-1H-imidazol-2-yl)-1H-benzimidazole) involves its interaction with various molecular targets and pathways. The imidazole moiety can bind to metal ions, enzymes, and receptors, modulating their activity. This interaction can lead to the inhibition of microbial growth, induction of apoptosis in cancer cells, and disruption of viral replication.

Comparison with Similar Compounds

Similar Compounds

    2,2’-(1,3-Propanediyl)bis(5-(1H-imidazol-2-yl)-1H-benzimidazole): Similar structure but lacks the dihydro moiety on the imidazole rings.

    2,2’-(1,3-Propanediyl)bis(5-(4,5-dihydro-1H-imidazol-2-yl)-1H-benzothiazole): Similar structure but contains a benzothiazole ring instead of a benzimidazole ring.

Uniqueness

2,2’-(1,3-Propanediyl)bis(5-(4,5-dihydro-1H-imidazol-2-yl)-1H-benzimidazole) is unique due to the presence of both benzimidazole and dihydroimidazole moieties, which confer distinct chemical and biological properties. This combination enhances its potential for diverse applications in various fields of research.

Properties

CAS No.

139223-26-0

Molecular Formula

C23H24N8

Molecular Weight

412.5 g/mol

IUPAC Name

6-(4,5-dihydro-1H-imidazol-2-yl)-2-[3-[6-(4,5-dihydro-1H-imidazol-2-yl)-1H-benzimidazol-2-yl]propyl]-1H-benzimidazole

InChI

InChI=1S/C23H24N8/c1(2-20-28-16-6-4-14(12-18(16)30-20)22-24-8-9-25-22)3-21-29-17-7-5-15(13-19(17)31-21)23-26-10-11-27-23/h4-7,12-13H,1-3,8-11H2,(H,24,25)(H,26,27)(H,28,30)(H,29,31)

InChI Key

PUSQRRMRWCKSQL-UHFFFAOYSA-N

Canonical SMILES

C1CN=C(N1)C2=CC3=C(C=C2)N=C(N3)CCCC4=NC5=C(N4)C=C(C=C5)C6=NCCN6

Origin of Product

United States

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